molecular formula C11H13NO3 B1676273 Mephenoxalone CAS No. 70-07-5

Mephenoxalone

Katalognummer B1676273
CAS-Nummer: 70-07-5
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: GXGGAMQHXKHZSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mephenoxalone is a muscle relaxant and mild anxiolytic . It is used in the treatment of painful muscle spasms and cramps . It is also used to relieve pain associated with the spinal cord or caused by muscle spasms, anxiety disorders, and nervousness .


Synthesis Analysis

A new synthesis method for Mephenoxalone has been established. This involves the alkylation of guaiacol with bromoacetaldehyde diethyl acetal, followed by acid hydrolysis of the acetal group .


Molecular Structure Analysis

Mephenoxalone is a small molecule with a chemical formula of C11H13NO4 . Its molecular weight is 223.228 g/mol .


Chemical Reactions Analysis

Mephenoxalone may increase the central nervous system depressant (CNS depressant) activities of Zolpidem . The risk or severity of CNS depression can be increased when Zonisamide is combined with Mephenoxalone .


Physical And Chemical Properties Analysis

Mephenoxalone is a small molecule with a chemical formula of C11H13NO4 . Its molecular weight is 223.228 g/mol .

Wissenschaftliche Forschungsanwendungen

Mephenoxalone is a muscle relaxant and mild anxiolytic. It inhibits neuron transmission, relaxing skeletal muscles by inhibiting the reflex arc . As the effect of muscle relaxation, mephenoxalone affects mental condition, and is also a treatment for nervousness and anxiety .

  • Application in Nervous System Diseases

    • Summary : Mephenoxalone is used in the treatment of anxiety . Anxiety is a nervous system disease characterized by feelings of worry, anxiety, or fear that are strong enough to interfere with one’s daily activities.
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating anxiety would typically be a reduction in the symptoms of anxiety, such as feelings of worry, fear, and interference with daily activities .
  • Application in Musculoskeletal Diseases

    • Summary : Mephenoxalone is used in the treatment of muscle spasticity . Muscle spasticity is a musculoskeletal disease characterized by a continuous contraction of certain muscles, causing stiffness or tightness of the muscles that may interfere with movement, speech, and gait.
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating muscle spasticity would typically be a reduction in the symptoms of muscle spasticity, such as muscle stiffness, tightness, and interference with movement, speech, and gait .
  • Application in Pain Management

    • Summary : Mephenoxalone is used in combination with other drugs like Acetaminophen for the symptomatic treatment of pain .
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating pain would typically be a reduction in the symptoms of pain, improving the patient’s comfort and quality of life .
  • Application in Skin and Musculoskeletal Diseases

    • Summary : Mephenoxalone is used in the treatment of certain skin and musculoskeletal diseases . The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating skin and musculoskeletal diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life .
  • Application in Other Diseases

    • Summary : Mephenoxalone is used in the treatment of other diseases . The specifics of these diseases and how Mephenoxalone is used to treat them would depend on the specifics of the disease and treatment plan.
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating other diseases would typically be a reduction in the symptoms of the disease, improving the patient’s health and quality of life .
  • Application in Combination Therapy

    • Summary : Mephenoxalone is used in combination with other drugs like Acetaminophen for the symptomatic treatment of pain .
    • Results or Outcomes : The outcomes of using Mephenoxalone for treating pain would typically be a reduction in the symptoms of pain, improving the patient’s comfort and quality of life .

Safety And Hazards

Mephenoxalone may sometimes induce such symptoms as headache, dizziness, hypersomnia, visual disturbances, gastrointestinal upset, nausea, weakness, and itchy skin . It may also increase the central nervous system depressant (CNS depressant) activities of Zolpidem .

Eigenschaften

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSRFNUONFLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023255
Record name Mephenoxalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mephenoxalone

CAS RN

70-07-5
Record name Mephenoxalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenoxalone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenoxalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mephenoxalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mephenoxalone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENOXALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ87T54W8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephenoxalone
Reactant of Route 2
Reactant of Route 2
Mephenoxalone
Reactant of Route 3
Reactant of Route 3
Mephenoxalone
Reactant of Route 4
Reactant of Route 4
Mephenoxalone
Reactant of Route 5
Reactant of Route 5
Mephenoxalone
Reactant of Route 6
Reactant of Route 6
Mephenoxalone

Citations

For This Compound
327
Citations
J Dohnal, Z Volková, K Vytřas - Journal of pharmaceutical and biomedical …, 1989 - Elsevier
… It should be mentioned that the mass spectra of mephenoxalone and some other drugs, … Having tested the stability of the substance in our laboratory, we found that mephenoxalone …
Number of citations: 6 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, DV Zakharychev… - Tetrahedron …, 2007 - Elsevier
The muscle relaxant methocarbamol 2 and tranquilizer mephenoxalone 3, as well as intermediate cyclic carbonate 4, have been prepared in enantiopure form by starting from …
Number of citations: 30 www.sciencedirect.com
AA Bredikhin, ZA Bredikhina, AT Gubaidullin - CrystEngComm, 2020 - pubs.rsc.org
… enantiopure samples of mephenoxalone. It was … mephenoxalone samples with a basic enantiomer content below 92% through recrystallization. The crystal structure of mephenoxalone …
Number of citations: 9 pubs.rsc.org
A Ochoa-Terán, IA Rivero - Arkivoc, 2008 - arkat-usa.org
Mephenoxalone (1) was synthesized through a silanizated intermediate prepared from the addition of trimethylsilyl cyanide (TMSCN) to (o-methoxy) phenoxyacetaldehyde (10). Three …
Number of citations: 6 www.arkat-usa.org
RA Yeary, RA Benish, CA Brahm, DL Miller - Toxicology and Applied …, 1964 - Elsevier
Mephenoxalone had a greater acute toxicity in newborn rats than in adult rats. The oral LD 50 for the newborn was 654 ± 31.5 mg/kg, and the oral LD 50 for adults was 3820 ± 197 mg/…
Number of citations: 2 www.sciencedirect.com
O Matvieiev, R Šelešovská, R Sokolová, R Jerga… - Sensors and Actuators B …, 2023 - Elsevier
A novel screen-printed sensor (SPE) with boron-doped diamond electrode (BDDE) for determination of a muscle relaxant and mild anxiolytic mephenoxalone (MNL) was developed. …
Number of citations: 0 www.sciencedirect.com
N Erk - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
… of mephenoxalone at 289.6 nm (where the ΔD 1 value of acetaminophen is zero) and that of acetaminophen at 252.6 nm (where the ΔD 1 value of mephenoxalone … of mephenoxalone …
Number of citations: 48 www.sciencedirect.com
R Rothchild, KS Venkatasubban, S Braddock… - Spectroscopy …, 1993 - Taylor & Francis
The 1 H NMR spectra of the skeletal muscle relaxant, mephenoxalone, 1, 5-[(2-methoxyphenoxy) - methyl]-2-oxazolidinone, have been studied at 200 MHz in CDCl 3 solution at 20 in …
Number of citations: 8 www.tandfonline.com
YS Uang, IK Chen, LH Wang, KY Hsu - Journal of Chromatography B …, 2001 - Elsevier
… mephenoxalone concentration in tablets. These methods involve direct measurement of mephenoxalone … analysis, measurement of mephenoxalone substance by differential scanning …
Number of citations: 3 www.sciencedirect.com
S Rollas, S Feridun - Marmara Pharmaceutical Journal, 1987 - dergipark.org.tr
… Under these conditions mephenoxalone and clopamide eluted with retention times of 7.1 … Accurately weigh 0,05 g mephenoxalone and 0.005 g clopamide and transfer to a 25-ml …
Number of citations: 3 dergipark.org.tr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.